Cas no 942010-15-3 (ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

Ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a fluorophenyl group and a methylbenzamido substituent, which may enhance binding affinity and metabolic stability. The compound features a dihydropyridazine core with a carboxylate ester functionality, offering versatility for further derivatization. Its well-defined synthetic route allows for high purity and reproducibility, making it suitable for structure-activity relationship (SAR) studies. The presence of both electron-withdrawing and electron-donating groups may influence its reactivity and biological activity, rendering it a valuable intermediate for drug discovery efforts targeting enzyme inhibition or receptor modulation.
ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate structure
942010-15-3 structure
商品名:ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS番号:942010-15-3
MF:C21H18FN3O4
メガワット:395.383728504181
CID:6094398
PubChem ID:16802250

ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
    • ethyl 1-(4-fluorophenyl)-4-[(3-methylbenzoyl)amino]-6-oxopyridazine-3-carboxylate
    • AKOS024640186
    • F2332-0416
    • 942010-15-3
    • インチ: 1S/C21H18FN3O4/c1-3-29-21(28)19-17(23-20(27)14-6-4-5-13(2)11-14)12-18(26)25(24-19)16-9-7-15(22)8-10-16/h4-12H,3H2,1-2H3,(H,23,27)
    • InChIKey: PPGSBJKGWACXMZ-UHFFFAOYSA-N
    • ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=C(F)C=C2)C(=O)C=C1NC(=O)C1=CC=CC(C)=C1

計算された属性

  • せいみつぶんしりょう: 395.12813423g/mol
  • どういたいしつりょう: 395.12813423g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 713
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 88.1Ų

ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2332-0416-20mg
ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-15-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2332-0416-10μmol
ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-15-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2332-0416-3mg
ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-15-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2332-0416-5mg
ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-15-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2332-0416-40mg
ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-15-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2332-0416-50mg
ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-15-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2332-0416-5μmol
ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-15-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2332-0416-25mg
ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-15-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2332-0416-10mg
ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-15-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2332-0416-30mg
ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-15-3 90%+
30mg
$119.0 2023-05-16

ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate 関連文献

ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylateに関する追加情報

Professional Introduction to Ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 942010-15-3)

Ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate, identified by its CAS number 942010-15-3, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyridazine class of heterocyclic molecules, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-fluorophenyl group and a 3-methylbenzamido moiety, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of Ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate involve meticulous chemical methodologies that ensure high purity and yield. The introduction of the 4-fluorophenyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further pharmacological exploration. Similarly, the 3-methylbenzamido substituent plays a crucial role in modulating the pharmacokinetic profile by influencing binding affinity and receptor interaction.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Pyridazine derivatives have emerged as promising scaffolds due to their ability to interact with multiple biological targets. Ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been extensively studied for its potential applications in treating neurological disorders, inflammatory conditions, and even certain types of cancer. The fluorine atom in the 4-fluorophenyl group is particularly noteworthy, as it can enhance the binding affinity to biological receptors by increasing electronic density and influencing molecular shape.

The pharmacological activity of Ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been explored through both in vitro and in vivo studies. These investigations have revealed that the compound exhibits potent inhibitory effects on certain enzymes and receptors involved in disease pathogenesis. For instance, preliminary studies suggest that it may interfere with the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. Additionally, its interaction with specific neurotransmitter receptors has been investigated for potential applications in treating neurodegenerative diseases.

The structural versatility of Ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate allows for further modifications to optimize its pharmacological properties. Researchers have employed computational chemistry techniques to design derivatives with enhanced efficacy and reduced side effects. These virtual screening approaches have identified novel analogs that may exhibit improved target specificity and better pharmacokinetic profiles. The integration of machine learning algorithms into drug discovery pipelines has further accelerated the process of identifying promising candidates for experimental validation.

The synthetic route to Ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves a series of well-established organic reactions, including condensation, cyclization, and esterification. Each step is carefully optimized to maximize yield while maintaining high purity standards. The use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) ensures thorough characterization of the compound at every stage of synthesis.

The biological evaluation of Ethyl 1-(4-fluorophenyl)-4-()methylbenzamido]-6-oxo-1,6-dihydropyridazine-3-carboxylate has revealed intriguing insights into its mechanism of action. Preliminary data suggest that it may exert its therapeutic effects by modulating intracellular signaling pathways associated with inflammation and cell proliferation. Further research is needed to elucidate the precise molecular interactions mediating these effects. Nevertheless, these findings underscore the potential of this compound as a lead molecule for developing novel therapeutic agents.

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